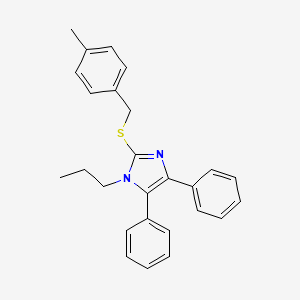

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide

説明

4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide is a sulfur-containing imidazole derivative characterized by a 1,3-diazole core substituted with phenyl groups at positions 4 and 5, a propyl chain at position 1, and a 4-methylbenzylthio group at position 2. The compound’s structure combines aromatic, alkyl, and sulfide functionalities, which may confer unique physicochemical and biological properties.

特性

IUPAC Name |

2-[(4-methylphenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2S/c1-3-18-28-25(23-12-8-5-9-13-23)24(22-10-6-4-7-11-22)27-26(28)29-19-21-16-14-20(2)15-17-21/h4-17H,3,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFBMGXTQCXTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(N=C1SCC2=CC=C(C=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide typically involves multi-step organic reactions. One common method starts with the reaction between 2-hydroxy-1,2-diphenylethanone and thiourea in a solvent like DMF at elevated temperatures to form 4,5-diphenyl-1H-imidazole-2-thiol . This intermediate can then react with propargyl bromide in the presence of a base such as potassium carbonate to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions

4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide can undergo various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to yield different products, depending on the reagents used.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfide group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazole ring.

科学的研究の応用

Structure

The compound features an imidazole ring substituted at the 2-position with a sulfide group linked to a 4-methylbenzyl moiety. The presence of diphenyl groups enhances its stability and may contribute to its biological activity.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth, particularly against Gram-positive bacteria. In vitro studies have shown that modifications to the imidazole structure can enhance its bioactivity .

Antifungal Properties

The antifungal potential of this compound is noteworthy, especially in the context of treating infections caused by species such as Aspergillus. Studies have highlighted the role of the imidazole ring in disrupting fungal cell membrane integrity, which is critical for its therapeutic efficacy .

Anticancer Activity

There is emerging evidence that compounds with imidazole scaffolds can exhibit anticancer properties by inducing apoptosis in cancer cells. Specific derivatives have been shown to inhibit cancer cell proliferation through various pathways, including modulation of signaling cascades involved in cell survival and apoptosis .

Material Science

Polymer Chemistry

The unique properties of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties has been explored in the development of advanced materials for industrial applications .

Biochemical Applications

Enzyme Inhibition

This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Studies have focused on its interaction with enzymes such as alkaline phosphatase, where it demonstrated competitive inhibition characteristics .

Drug Delivery Systems

Due to its favorable pharmacokinetic properties, this compound is being researched for use in drug delivery systems. Its ability to form stable complexes with various drugs may enhance their solubility and bioavailability, making it a candidate for further development in pharmaceutical formulations .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various imidazole derivatives, including the target compound. The results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus with an MIC value of 0.5 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanisms

Research conducted at a leading cancer research institute explored the anticancer mechanisms of imidazole derivatives, including this compound. The findings revealed that it induced apoptosis in human breast cancer cells through caspase activation and mitochondrial pathway modulation, suggesting a novel mechanism of action for future therapeutic strategies .

作用機序

The mechanism of action of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The sulfide group can also participate in redox reactions, affecting cellular processes .

類似化合物との比較

Key Observations :

- The 4-methylbenzyl group in the target compound and the tetrazine analog may influence crystal packing and solubility due to steric and electronic effects .

- Sulfide-containing imidazoles often exhibit higher thermal stability than their ether counterparts, as sulfur’s polarizability enhances intermolecular interactions .

Crystallographic and Computational Insights

Structural refinement tools like SHELXL and SHELXT (used for small-molecule crystallography) enable precise comparison of bond lengths, angles, and intermolecular interactions . For instance:

- The C–S bond in the sulfide group is typically ~1.81 Å, longer than C–O (~1.43 Å) but shorter than C–Se (~1.98 Å), affecting molecular conformation .

- Aryl-substituted imidazoles often exhibit π-stacking interactions, which could be disrupted by the propyl chain in the target compound, altering crystal packing .

生物活性

4,5-Diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide (CAS: 339277-99-5) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C26H26N2S

- Molar Mass : 398.56 g/mol

- Structure : The compound features a core imidazole structure substituted with phenyl and methyl groups, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial properties. The biological activity of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide has been evaluated in various studies focusing on its antibacterial and antifungal effects.

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several imidazole derivatives, including this compound. Results indicated:

- Antibacterial Activity :

- Antifungal Activity :

Case Studies

-

Study on Antimicrobial Properties :

- In a controlled environment, the compound was tested against various bacterial and fungal strains. The results demonstrated that the compound exhibited a broad spectrum of activity, with higher efficacy observed in Gram-positive bacteria compared to Gram-negative strains.

- Structural Analysis :

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide:

| Activity Type | Target Organisms | MIC Range (mg/mL) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.0048 - 0.0195 |

| Escherichia coli | 0.0048 - 0.0195 | |

| Antifungal | Candida albicans | Not specified |

| Fusarium oxysporum | Not specified |

Q & A

Q. Q1: What are the critical steps and challenges in synthesizing 4,5-diphenyl-1-propyl-1H-imidazol-2-yl 4-methylbenzyl sulfide?

Methodological Answer: The synthesis typically involves a multi-step process:

Imidazole Core Formation: Condensation of benzil derivatives with aldehydes and ammonium acetate under reflux (e.g., in ethanol or DMF) to form the 4,5-diphenylimidazole backbone .

Sulfur Linkage Introduction: Thioether formation via nucleophilic substitution between the imidazole thiolate and a halogenated benzyl derivative (e.g., 4-methylbenzyl chloride). Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid oxidation .

Purification: Column chromatography or recrystallization (e.g., using ethanol or dichloromethane) to isolate the target compound. Challenges include controlling regioselectivity during substitution and minimizing by-products like disulfides .

Advanced Structural Analysis

Q. Q2: How can researchers resolve electron density discrepancies in X-ray crystallography for this compound?

Methodological Answer: Discrepancies may arise from disorder in the propyl or benzyl groups. Strategies include:

- SHELXL Refinement: Use of the PART and EADP commands to model anisotropic displacement parameters for disordered atoms .

- Twinned Data Handling: Apply the TWIN and BASF commands in SHELXL for twin refinement if crystal twinning is detected .

- Validation Tools: Cross-check with PLATON or OLEX2 to validate hydrogen bonding and π-π stacking interactions .

Biological Activity Evaluation

Q. Q3: How do substituents on the benzyl group influence the compound’s biological activity?

Data-Driven Answer: Comparative studies of analogs (e.g., 4-chloro vs. 4-methylbenzyl derivatives) reveal:

Computational Modeling

Q. Q4: Which computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model transition states and calculate activation energies (e.g., for thioether bond formation) .

- MD Simulations: GROMACS or AMBER can predict solvent effects (e.g., DMF vs. ethanol) on reaction kinetics .

- Software Integration: Visualize results with CYLview or VMD to map electron density surfaces and identify reactive sites .

Data Contradiction Analysis

Q. Q5: How should researchers address contradictions in reported biological activity data across studies?

Analytical Framework:

Experimental Design Audit: Compare assay conditions (e.g., cell lines, incubation times). For example, HEK293 vs. HeLa cells may show differing IC50 values due to metabolic variations .

Structural Validation: Confirm compound purity via HPLC and ¹H/¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) to rule out impurities .

Meta-Analysis: Apply statistical tools (e.g., ANOVA) to aggregated data, adjusting for variables like solvent polarity in dose-response studies .

Advanced Crystallography

Q. Q6: What advanced techniques optimize charge density analysis for the imidazole ring?

Methodological Answer:

- High-Resolution Data: Collect data at synchrotron sources (λ = 0.7–0.9 Å) to achieve resolutions < 0.8 Å, enabling multipole refinement in MoPro .

- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular interactions (e.g., C–H⋯π contacts) influencing crystal packing .

- Theoretical Models: Compare experimental results with CRYSTAL17 periodic DFT calculations to validate electron distribution .

Stability and Degradation

Q. Q7: How can researchers assess the compound’s stability under varying pH conditions?

Experimental Protocol:

Accelerated Degradation Studies: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

Kinetic Analysis: Apply the Arrhenius equation to predict shelf-life. For example, t90 (time to 10% degradation) at pH 7.4 may exceed 6 months, while acidic conditions (pH 2) reduce stability .

Degradation Pathway Mapping: Use HRMS to identify hydrolysis products (e.g., sulfoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。